molecular formula C15H22N2O3S B324762 N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide

Cat. No.: B324762
M. Wt: 310.4 g/mol
InChI Key: CBWSCYBCEJLNAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide is a chemical compound with the molecular formula C15H22N2O2S It is characterized by the presence of a piperidine ring, a sulfonyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents such as sulfur trioxide or chlorosulfonic acid.

    Attachment of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts alkylation reaction.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction, typically using propanoyl chloride and a suitable amine.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and amide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted amides or sulfonamides.

Scientific Research Applications

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N-(1-benzyl-4-piperidinyl)propanamide: A structurally similar compound with different substituents on the piperidine ring.

    N-Benzylfentanyl: Another related compound with a benzyl group instead of the sulfonyl group.

Uniqueness

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.

Properties

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]propanamide

InChI

InChI=1S/C15H22N2O3S/c1-3-15(18)16-13-4-6-14(7-5-13)21(19,20)17-10-8-12(2)9-11-17/h4-7,12H,3,8-11H2,1-2H3,(H,16,18)

InChI Key

CBWSCYBCEJLNAY-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C

Origin of Product

United States

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